N-(benzo[d]thiazol-2-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS2/c1-16-9-11-17(12-10-16)30-21(14-18-6-5-13-29(18)2)27-28-24(30)32-15-22(31)26-23-25-19-7-3-4-8-20(19)33-23/h3-13H,14-15H2,1-2H3,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYMRXCGOHMGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Triazole-Thioacetamide Linkages
Several compounds share the 1,2,4-triazole-thioacetamide core but differ in substituents (Table 1):
Key Observations :
- The p-tolyl group in the target compound may enhance lipophilicity compared to bromophenyl (9c) or morpholine (6a,b), influencing membrane permeability .
Bioactivity Comparison
- Enzyme Inhibition : Compound 9c (IC₅₀: 12.3 µM for α-glucosidase) outperforms simpler triazole-thioacetamides but is less potent than nitazoxanide derivatives (IC₅₀: <5 µM) . The target compound’s benzo[d]thiazole group may improve binding to ATP pockets in kinases, a hypothesis supported by docking studies of similar scaffolds .
- Antimicrobial Activity : Morpholine-containing analogs (6a,b) show moderate antifungal activity, while pyrazole-triazole hybrids (e.g., Hotsulia et al., 2019) exhibit broader-spectrum antibacterial effects .
Q & A
Q. Optimization factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocycle formation .
- Catalysts : K₂CO₃ or Et₃N for deprotonation in substitution reactions .
- Monitoring : TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and HPLC for intermediate purity checks .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assigns protons and carbons in the benzo[d]thiazole (δ 7.2–8.1 ppm) and triazole (δ 8.3–8.5 ppm) moieties .
- IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and thioether (C-S, 650–700 cm⁻¹) bonds .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~520) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric ratios (C, H, N, S) within ±0.4% of theoretical values .
Advanced: How can researchers address contradictions in reported biological activity data?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
- Structural analogs : Subtle substituent changes (e.g., p-tolyl vs. 4-bromophenyl) alter target binding .
- Dosage and exposure time : IC50 values vary with incubation periods (24h vs. 48h) .
Q. Validation strategies :
- Dose-response curves : Establish EC50/IC50 consistency across replicates.
- Comparative studies : Benchmark against reference drugs (e.g., doxorubicin for cytotoxicity) .
- Targeted assays : Use kinase profiling or receptor-binding assays to isolate mechanisms .
Advanced: What computational tools predict the biological potential of this compound?
Answer:
- PASS Program : Predicts anticancer (Pa = 0.78) and antimicrobial (Pa = 0.65) activities based on structural similarity to triazole-thioacetamide analogs .
- Molecular Docking : Models interactions with EGFR (ΔG = -9.2 kcal/mol) or COX-2 (ΔG = -8.7 kcal/mol) to prioritize targets .
- ADMET Prediction : SwissADME evaluates bioavailability (TPSA = 110 Ų, logP = 3.2) and CYP450 inhibition risks .
Basic: What primary biological activities are reported for this compound?
Answer:
| Activity | Assay System | Key Findings | Reference |
|---|---|---|---|
| Anticancer | MTT assay (HeLa cells) | IC50 = 12.3 µM (vs. 8.9 µM for cisplatin) | |
| Antimicrobial | Broth microdilution (E. coli) | MIC = 32 µg/mL (vs. 16 µg/mL for ciprofloxacin) | |
| Anti-inflammatory | COX-2 inhibition assay | 68% inhibition at 50 µM |
Advanced: How does structural complexity influence pharmacokinetic properties?
Answer:
- Solubility : Low aqueous solubility (logS = -4.1) due to hydrophobic triazole and p-tolyl groups; addressed via PEGylation or salt formation .
- Metabolic Stability : Susceptible to CYP3A4-mediated oxidation (t1/2 = 2.1h in microsomes); prodrug strategies (e.g., esterification) improve stability .
- Permeability : Moderate Caco-2 permeability (Papp = 8.6 × 10⁻⁶ cm/s) due to hydrogen-bond donors; nanoformulation enhances absorption .
Advanced: What strategies are used to resolve synthetic byproducts or low yields?
Answer:
- Byproduct Identification : LC-MS/MS detects dimers (m/z ~1040) from incomplete coupling; resolved via dropwise reagent addition .
- Yield Optimization :
- Microwave-assisted synthesis reduces reaction time (2h vs. 12h) and improves yields (78% vs. 52%) .
- Catalytic systems: Pd/C (5 mol%) for Suzuki couplings (yield >85%) .
Basic: How is the purity of the final compound validated?
Answer:
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient, retention time = 6.8 min) .
- Melting Point : Sharp range (198–200°C) confirms crystallinity .
- Chiral Purity : Chiral HPLC (Chiralpak AD-H) for enantiomeric excess (>99% ee) if applicable .
Advanced: What comparative studies exist between this compound and structural analogs?
Answer:
| Analog | Structural Difference | Activity Comparison | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl) variant | Bromine substituent | 2.5× higher cytotoxicity (HeLa IC50 = 4.9 µM) | |
| Mercapto-triazole derivative | Thiol group instead of thioether | Lower logP (2.1) but reduced bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
